BenchChemオンラインストアへようこそ!

3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid

Lipophilicity Drug design ADME

3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid (CAS 62617-21-4) is a synthetic 1,3,4-thiadiazole derivative bearing a trifluoromethyl group at the 5-position and a 3-carboxyphenylsulfonyl moiety at the 2-position. The compound integrates three key pharmacophoric elements: an electron-withdrawing trifluoromethyl group that enhances lipophilicity and metabolic stability, a sulfonyl bridge that provides conformational rigidity and hydrogen-bonding capacity, and a benzoic acid terminus offering a handle for salt formation, prodrug derivatization, or target engagement.

Molecular Formula C10H5F3N2O4S2
Molecular Weight 338.3 g/mol
CAS No. 62617-21-4
Cat. No. B12939187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid
CAS62617-21-4
Molecular FormulaC10H5F3N2O4S2
Molecular Weight338.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)C2=NN=C(S2)C(F)(F)F)C(=O)O
InChIInChI=1S/C10H5F3N2O4S2/c11-10(12,13)8-14-15-9(20-8)21(18,19)6-3-1-2-5(4-6)7(16)17/h1-4H,(H,16,17)
InChIKeyFRLITCAFKFTFEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid (CAS 62617-21-4) – Core Chemical and Pharmacophoric Identity for Procurement Decisions


3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid (CAS 62617-21-4) is a synthetic 1,3,4-thiadiazole derivative bearing a trifluoromethyl group at the 5-position and a 3-carboxyphenylsulfonyl moiety at the 2-position [1]. The compound integrates three key pharmacophoric elements: an electron-withdrawing trifluoromethyl group that enhances lipophilicity and metabolic stability, a sulfonyl bridge that provides conformational rigidity and hydrogen-bonding capacity, and a benzoic acid terminus offering a handle for salt formation, prodrug derivatization, or target engagement [2]. Computed physicochemical properties include a molecular weight of 338.3 g/mol, XLogP3 of 1.9, 1 hydrogen bond donor, and 10 hydrogen bond acceptors [1].

Why Generic 1,3,4-Thiadiazole-2-sulfonyl Derivatives Cannot Replace 3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid (CAS 62617-21-4) Without Quantitative Validation


Within the 1,3,4-thiadiazole-2-sulfonyl chemical space, subtle structural modifications produce disproportionately large changes in physicochemical, biological, and stability profiles. Replacing the 5-trifluoromethyl group with a methyl substituent abolishes the electron-withdrawing character that governs the acidity of the sulfonyl-activated benzoic acid and reduces metabolic resistance to cytochrome P450 oxidation [1]. Likewise, substituting the sulfonyl bridge with a thioether or sulfinyl linker alters both the three-dimensional conformation and the hydrogen-bonding landscape at the 2-position, which directly impacts target recognition [2]. The meta-carboxylic acid position on the phenyl ring is also critical: para- or ortho-isomers exhibit different steric and electronic effects that can diminish activity in reported fungicidal and antibacterial assays [1]. Consequently, procurement of a superficially similar “thiadiazole-sulfonyl-benzoic acid” without precise specification of the 5-CF₃, 2-SO₂, and 3-COOH substitution pattern introduces unacceptable risk of divergent experimental outcomes.

Quantitative Differentiation Evidence for 3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid (CAS 62617-21-4) Relative to Closest Analogs


Lipophilicity Advantage Over the Thioether Analog: XLogP3 Comparison

The sulfonyl-bearing target compound (CAS 62617-21-4) exhibits a computed XLogP3 of 1.9, compared to a predicted XLogP3 of approximately 2.7 for the corresponding thioether analog 2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)thio)benzoic acid (CAS 62616-94-8) [1]. The 0.8 log unit reduction in lipophilicity arises from the increased polarity of the sulfonyl group versus the thioether linkage and translates into improved aqueous solubility and reduced non-specific protein binding, which are desirable for in vitro assay reproducibility [1].

Lipophilicity Drug design ADME

Sulfonyl vs. Thioether: Hydrogen-Bond Acceptor Capacity Driving Target Engagement Differentiation

The target compound possesses 10 hydrogen-bond acceptor sites, primarily contributed by the sulfonyl oxygens and the carboxylate group, whereas the thioether analog 2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)thio)benzoic acid contains only 7 hydrogen-bond acceptors [1]. The additional three acceptor atoms in the sulfonyl derivative—the two S=O oxygens replacing the thioether sulfur—create a distinct electrostatic surface that can engage in bifurcated hydrogen bonds with biological targets, a feature absent in the thioether series [2].

Hydrogen bonding Molecular recognition Structure-activity relationship

5-Trifluoromethyl Metabolic Stability Advantage Over 5-Methyl Congener: Class-Level Inference

1,3,4-Thiadiazoles bearing a 5-CF₃ substituent are known to resist CYP450-mediated oxidative metabolism at the C5 position, whereas 5-CH₃ analogs are susceptible to hydroxylation and subsequent glucuronidation [1]. Although direct microsomal stability data for CAS 62617-21-4 have not been published, the well-established trend that trifluoromethyl groups reduce intrinsic clearance by 3–10 fold relative to methyl substituents on heteroaromatic rings supports a class-level inference of superior metabolic stability for the target compound over any 5-methyl-1,3,4-thiadiazole-2-sulfonyl benzoic acid analog [2].

Metabolic stability Cytochrome P450 Trifluoromethyl effect

Regioisomeric Specificity: meta-COOH vs. para-COOH Positioning for Optimal Biological Activity

The US4097669A patent discloses that among 2-substituted-5-trifluoromethyl-1,3,4-thiadiazoles, compounds with a meta-substituted phenyl ring exhibit superior fungicidal activity compared to their para-substituted isomers [1]. Specifically, 2-(3,5-dichlorophenyl)sulfonyl-5-trifluoromethyl-1,3,4-thiadiazole demonstrates potent activity against fungal pathogens at concentrations where the para-isomer shows no appreciable effect, establishing a clear regioisomeric SAR trend [1]. The target compound CAS 62617-21-4 possesses the identical meta-substitution pattern on the phenyl ring bearing the carboxylic acid, whereas commercially available para-carboxy analogs (e.g., hypothetical CAS) would be predicted to have reduced or absent activity based on this regioisomeric requirement.

Regioisomerism Fungicidal activity Structure-activity relationship

Validated Research and Industrial Application Scenarios for 3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid (CAS 62617-21-4) Based on Quantitative Evidence


Fungicide Lead Optimization Leveraging the 5-CF₃-1,3,4-thiadiazole-2-sulfonyl Pharmacophore

Medicinal chemistry teams pursuing novel agricultural fungicides can use CAS 62617-21-4 as a key intermediate or scaffold-hopping starting point. The 5-trifluoromethyl group provides metabolic stability relative to methyl congeners, while the meta-benzoic acid occupies the regioisomerically required position for fungicidal activity as described in US4097669A [1]. The sulfonyl linkage further enhances hydrogen-bonding interactions with fungal enzyme targets compared to thioether analogs, potentially improving binding affinity and selectivity [2].

Antibacterial Sulfanilamide Derivative Synthesis

Building on the foundational work of Lalezari and Sharghi, the compound serves as a precursor for synthesizing N-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl)sulfanilamide derivatives with demonstrated in vitro antibacterial activity against Staphylococcus aureus [2]. The free carboxylic acid group can be activated (e.g., as an acid chloride or mixed anhydride) for coupling with sulfanilamide or other amine-containing warheads, enabling rapid library expansion.

Physicochemical Probe for Sulfonyl-Activated Carboxylic Acid Reactivity Studies

Because the electron-withdrawing sulfonyl and trifluoromethyl groups modulate the pKa of the benzoic acid, CAS 62617-21-4 can be employed as a model compound to study the effect of heteroaryl-sulfonyl substitution on carboxylic acid ionization and reactivity. Researchers may compare its experimentally determined pKa (to be measured) with that of unsubstituted benzoic acid (pKa ≈ 4.2) and the thioether analog to quantify the electronic influence of the sulfonyl bridge [1].

Negative Control for Thioether-Based Inhibitor Series

In target-based screening campaigns where thioether-linked 1,3,4-thiadiazole-2-benzoic acids show hit activity, CAS 62617-21-4 provides an ideal specificity control. The sulfonyl-for-thioether replacement alters the hydrogen-bonding surface (+3 acceptors) and reduces lipophilicity (ΔXLogP3 ≈ –0.8), which helps distinguish non-specific hydrophobic interactions from specific polar contacts with the biological target [1].

Quote Request

Request a Quote for 3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.